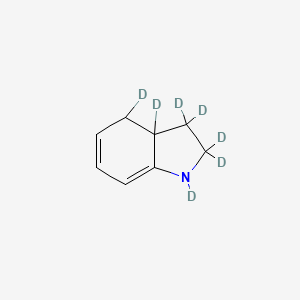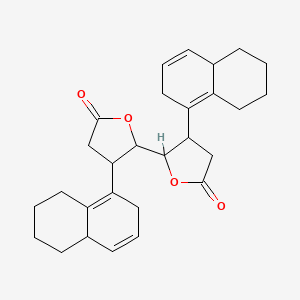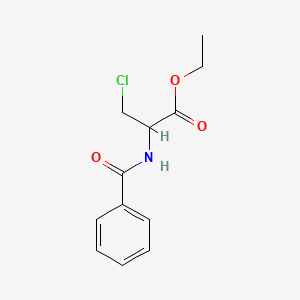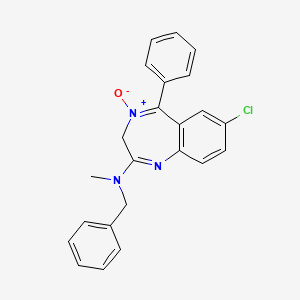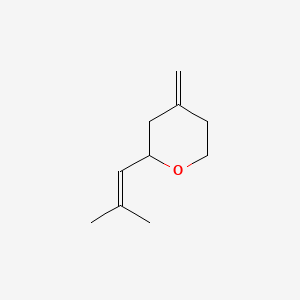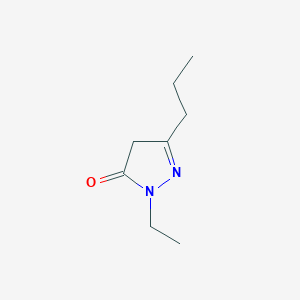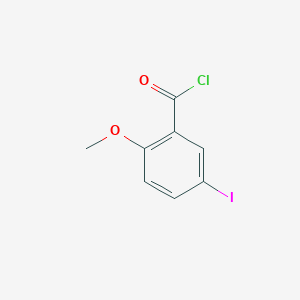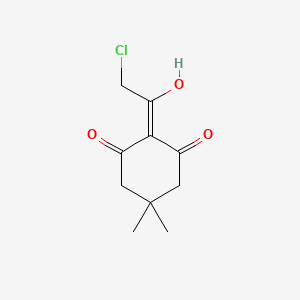
(2,6-Diethoxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Diethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a phenyl ring substituted with two ethoxy groups at the 2 and 6 positions and an aldehyde functional group attached to the acetyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2,6-Diethoxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (2,6-diethoxyphenyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formylation Reactions: Another approach is the formylation of (2,6-diethoxyphenyl)acetylene using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (2,6-diethoxyphenyl)acetic acid.
Reduction: It can be reduced to (2,6-diethoxyphenyl)ethanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: PCC, Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for formylation reactions.
Major Products Formed:
Oxidation: (2,6-Diethoxyphenyl)acetic acid.
Reduction: (2,6-Diethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,6-Diethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (2,6-Diethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with enzymes and proteins, leading to the formation of Schiff bases and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the ethoxy groups, making it less sterically hindered.
(2,6-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
(2,6-Diethoxyphenyl)ethanol: The reduced form of (2,6-Diethoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which influence its reactivity and physical properties. These groups can affect the compound’s solubility, boiling point, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
203912-41-8 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(2,6-diethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-6-5-7-12(15-4-2)10(11)8-9-13/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
DXASWSRDLMJIQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OCC)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


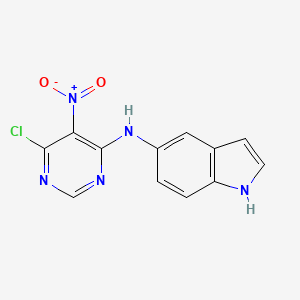
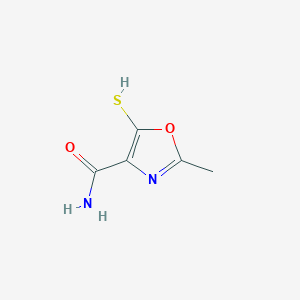
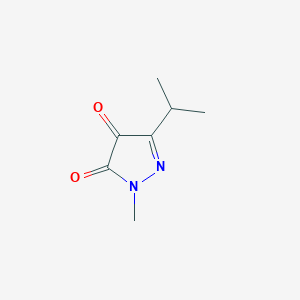
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
